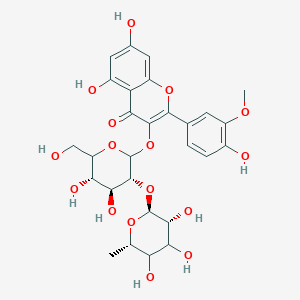
Isorhamnetin 3-O-neohespeidoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isorhamnetin 3-O-neohesperidoside is a flavonoid glycoside found in various plants, including Typha angustifolia and Acacia salicina. It is known for its antioxidant, anti-inflammatory, and osteoclastogenic activities. This compound is a significant active substance in traditional herbal medicines, particularly in Puhuang, which is used to treat various chronic diseases .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Isorhamnetin 3-O-neohesperidoside can be isolated from natural sources such as Typha angustifolia. The extraction process typically involves solvent extraction followed by purification using techniques like high-performance liquid chromatography (HPLC) .
Industrial Production Methods
Industrial production of isorhamnetin 3-O-neohesperidoside involves large-scale extraction from plant materials. The process includes drying the plant material, solvent extraction, and purification using HPLC. The purity of the compound is ensured through rigorous quality control measures .
Analyse Des Réactions Chimiques
Types of Reactions
Isorhamnetin 3-O-neohesperidoside undergoes various chemical reactions, including:
Deglycosylation: This reaction involves the removal of sugar moieties, converting isorhamnetin 3-O-neohesperidoside to isorhamnetin 3-O-glucoside and subsequently to isorhamnetin.
Demethylation: This reaction converts isorhamnetin to quercetin.
Common Reagents and Conditions
Deglycosylation: Enzymatic or acidic conditions are commonly used for deglycosylation reactions.
Demethylation: This reaction typically requires oxidative conditions.
Major Products
- Isorhamnetin 3-O-glucoside
- Isorhamnetin
- Quercetin
Applications De Recherche Scientifique
Isorhamnetin 3-O-neohesperidoside has a wide range of scientific research applications:
- Chemistry : It is used as a chemical marker in the analysis of plant extracts .
- Biology : The compound is studied for its interactions with human intestinal flora and its metabolic pathways .
- Medicine : It has potential therapeutic applications due to its antioxidant, anti-inflammatory, and osteoclastogenic properties .
- Industry : It is used in the development of natural health products and supplements .
Mécanisme D'action
Isorhamnetin 3-O-neohesperidoside exerts its effects through various molecular targets and pathways:
- Antioxidant Activity : It scavenges superoxide radicals and inhibits xanthine oxidase .
- Osteoclastogenesis : It promotes the differentiation of osteoclasts and the resorption of bone by upregulating the expression of osteoclast-specific genes .
- Anti-inflammatory Activity : It inhibits inflammatory pathways and reduces oxidative stress .
Comparaison Avec Des Composés Similaires
Isorhamnetin 3-O-neohesperidoside is unique due to its specific glycoside structure and its wide range of biological activities. Similar compounds include:
- Isorhamnetin 3-O-glucoside : A deglycosylated form of isorhamnetin 3-O-neohesperidoside.
- Isorhamnetin : The aglycone form of isorhamnetin 3-O-neohesperidoside.
- Quercetin : A demethylated product of isorhamnetin .
These compounds share similar antioxidant and anti-inflammatory properties but differ in their glycoside structures and specific biological activities.
Propriétés
Formule moléculaire |
C28H32O16 |
|---|---|
Poids moléculaire |
624.5 g/mol |
Nom IUPAC |
3-[(3R,4S,5S)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C28H32O16/c1-9-18(33)21(36)23(38)27(40-9)44-26-22(37)19(34)16(8-29)42-28(26)43-25-20(35)17-13(32)6-11(30)7-15(17)41-24(25)10-3-4-12(31)14(5-10)39-2/h3-7,9,16,18-19,21-23,26-34,36-38H,8H2,1-2H3/t9-,16?,18?,19+,21?,22-,23+,26+,27-,28?/m0/s1 |
Clé InChI |
QHLKSZBFIJJREC-KPMXSVFISA-N |
SMILES isomérique |
C[C@H]1C(C([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](C(OC2OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)OC)CO)O)O)O)O)O |
SMILES canonique |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)OC)CO)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


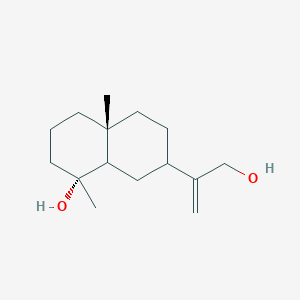
![(6R,14R)-2,3,8,11,12,16-hexamethoxy-6,14-diphenyldispiro[4.3.49.35]hexadeca-2,7,11,15-tetraene-1,4,10,13-tetrone](/img/structure/B15146227.png)
![Acetyloxymethyl 3',6'-diacetyloxy-2',7'-bis[3-(acetyloxymethoxy)-3-oxopropyl]-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylate;acetyloxymethyl 3',6'-diacetyloxy-2',7'-bis[3-(acetyloxymethoxy)-3-oxopropyl]-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylate](/img/structure/B15146234.png)
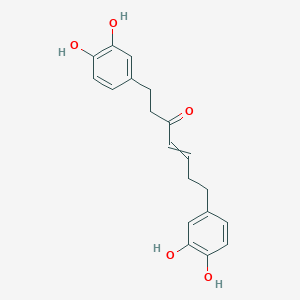
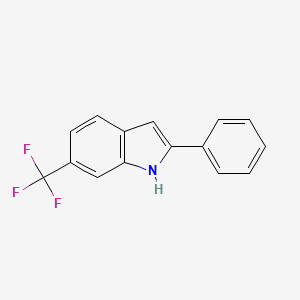
![(6-{[3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy}-3,4,5-trihydroxyoxan-2-yl)methyl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B15146262.png)
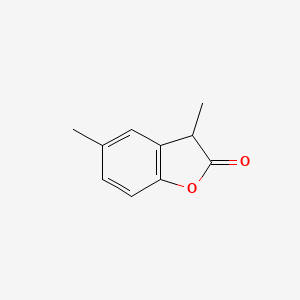

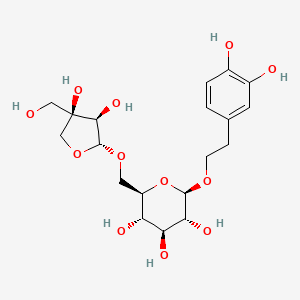
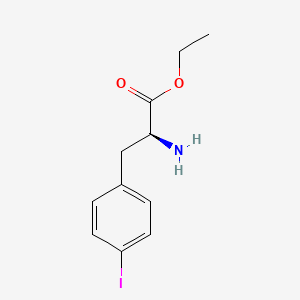
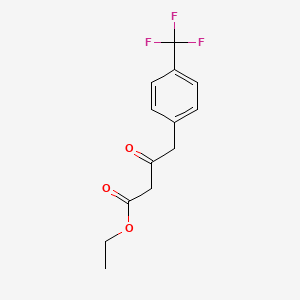
![2-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}pyrrolidine dihydrochloride](/img/structure/B15146312.png)
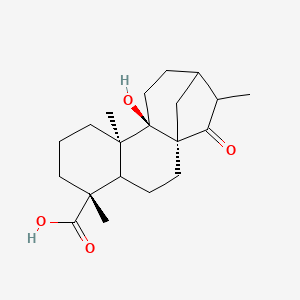
![1-[2,4-Dihydroxy-3-(3-methylbut-2-enyl)phenyl]-3-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]prop-2-en-1-one](/img/structure/B15146324.png)
